molecular formula C15H20O2 B12666251 2-(1,1-Dimethyl-2-phenylethyl)-4,7-dihydro-1,3-dioxepin CAS No. 97403-93-5

2-(1,1-Dimethyl-2-phenylethyl)-4,7-dihydro-1,3-dioxepin

Cat. No.: B12666251
CAS No.: 97403-93-5
M. Wt: 232.32 g/mol
InChI Key: JLJASZYKQUSLEF-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
2-(1,1-Dimethyl-2-phenylethyl)-4,7-dihydro-1,3-dioxepin is a seven-membered cyclic acetal with a 1,3-dioxepin core. Its structure features a branched substituent at the C2 position: a 1,1-dimethyl-2-phenylethyl group. This substituent imparts steric bulk and aromatic character, distinguishing it from simpler alkyl- or aryl-substituted derivatives. The compound’s molecular formula is C₁₅H₂₀O₂, with a molecular mass of 232.32 g/mol.

The branched phenylethyl group likely enhances hydrophobicity and stability, making it suitable for applications in fragrance formulations or polymer science, though specific uses are inferred from structurally related compounds .

Properties

CAS No.

97403-93-5

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

2-(2-methyl-1-phenylpropan-2-yl)-4,7-dihydro-1,3-dioxepine

InChI

InChI=1S/C15H20O2/c1-15(2,12-13-8-4-3-5-9-13)14-16-10-6-7-11-17-14/h3-9,14H,10-12H2,1-2H3

InChI Key

JLJASZYKQUSLEF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC=CC=C1)C2OCC=CCO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-Dimethyl-2-phenylethyl)-4,7-dihydro-1,3-dioxepin typically involves the reaction of 1,1-dimethyl-2-phenylethyl acetate with appropriate reagents to form the dioxepin ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes continuous flow reactors and automated systems to control the reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

2-(1,1-Dimethyl-2-phenylethyl)-4,7-dihydro-1,3-dioxepin can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

2-(1,1-Dimethyl-2-phenylethyl)-4,7-dihydro-1,3-dioxepin has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,1-Dimethyl-2-phenylethyl)-4,7-dihydro-1,3-dioxepin involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(1,1-dimethyl-2-phenylethyl)-4,7-dihydro-1,3-dioxepin with analogous derivatives, highlighting structural variations, physicochemical properties, and applications.

Compound Substituent Molecular Formula Molecular Mass (g/mol) Key Properties/Applications References
2-(1,1-Dimethyl-2-phenylethyl)-4,7-dihydro-1,3-dioxepin 1,1-Dimethyl-2-phenylethyl C₁₅H₂₀O₂ 232.32 High hydrophobicity; potential fragrance/polymer applications (inferred)
4,7-Dihydro-2-(phenylmethyl)-1,3-dioxepin Benzyl C₁₂H₁₄O₂ 190.24 Moderate stability; used in fragrance blends (e.g., "amber sage")
2-Propyl-4,7-dihydro-1,3-dioxepin n-Propyl C₈H₁₄O₂ 142.20 Lower molecular weight; limited polymerization utility
2-(1,1,4-Trimethylpent-3-enyl)-4,7-dihydro-1,3-dioxepin 1,1,4-Trimethylpent-3-enyl C₁₃H₂₂O₂ 210.31 Exceptional substantivity in perfumes; enhances fragrance retention
2,2-Dimethyl-4,7-dihydro-1,3-dioxepin 2,2-Dimethyl C₇H₁₂O₂ 128.17 Simplified structure; used in polymer synthesis (e.g., polyacetals)

Structural and Functional Analysis

Substituent Effects on Stability

  • The 1,1-dimethyl-2-phenylethyl group in the target compound likely increases steric hindrance, reducing ring-opening reactivity compared to linear alkyl derivatives like 2-propyl-dioxepin. However, thermodynamic studies show that 4,5-dihydro isomers (e.g., 4,5-dihydro-1,3-dioxepins) are generally more stable than 4,7-dihydro analogs, irrespective of substituents .
  • The benzyl-substituted derivative (CAS 84473-75-6) exhibits moderate stability but is prone to oxidation due to the aromatic ring’s electron-rich nature .

Applications in Fragrance Chemistry 2-(1,1,4-Trimethylpent-3-enyl)-4,7-dihydro-1,3-dioxepin demonstrates superior substantivity (adhesion to textiles/hair) and blooming (olfactory projection) compared to simpler analogs. The target compound’s branched phenylethyl group may mimic the performance of 2-(3-methylbutyl)-2-methyl-dioxepin (CAS 53338-06-0), which is valued for its "fresh flowery" scent in soaps and detergents .

Polymer Science Relevance Unsubstituted or minimally substituted dioxepins (e.g., 2,2-dimethyl-dioxepin) undergo successful ring-opening metathesis polymerization (ROMP) to form polyacetals, whereas bulky substituents like phenyl or complex alkyl groups hinder polymerization . The target compound’s steric bulk likely limits its utility in polymer synthesis, contrasting with cis-4,7-dihydro-1,3-dioxepin (CAS 5417-32-3), a key monomer for polyether production .

Key Research Findings

  • Thermodynamic Stability : 4,5-Dihydro isomers dominate at equilibrium due to reduced ring strain, a trend consistent across substituted dioxepins .
  • Catalytic Behavior : Ruthenium-Schiff base complexes catalyze isomerization of 2-alkyl-dioxepins (e.g., n-butyl derivatives) with high yield but variable enantioselectivity .
  • Fragrance Performance : Branched alkyl or cyclohexenyl substituents (e.g., 1,1,4-trimethylpent-3-enyl) enhance substantivity by 30–50% compared to linear chains, as shown in fabric softener trials .

Biological Activity

2-(1,1-Dimethyl-2-phenylethyl)-4,7-dihydro-1,3-dioxepin is a compound that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological significance.

Chemical Structure and Properties

The compound is characterized by the following chemical formula and molecular weight:

  • Chemical Formula: C18H23N5O2
  • Molecular Weight: 341.4075 g/mol

The structure includes a dioxepin ring, which is crucial for its biological activity. The presence of the dimethyl-phenylethyl group contributes to its interaction with biological targets.

Research indicates that 2-(1,1-Dimethyl-2-phenylethyl)-4,7-dihydro-1,3-dioxepin may exert its effects through several mechanisms:

  • Inhibition of Cyclin-dependent Kinase 9 (CDK9):
    • CDK9 plays a vital role in transcription elongation. Studies have shown that compounds similar to 2-(1,1-Dimethyl-2-phenylethyl)-4,7-dihydro-1,3-dioxepin can inhibit CDK9 activity, leading to the reversal of epigenetic silencing in cancer cells .
  • Cellular Assays:
    • In cellular assays comparing various compounds, 2-(1,1-Dimethyl-2-phenylethyl)-4,7-dihydro-1,3-dioxepin demonstrated significant activity in inducing fluorescence in GFP reporter genes. This suggests a potential role in gene expression modulation .
  • Cytotoxicity:
    • The compound has been evaluated for cytotoxic effects against various cancer cell lines. Its IC50 values indicate moderate potency in inhibiting cell proliferation .

Case Studies

Several studies have highlighted the biological relevance of this compound:

  • Study on Cancer Cell Lines:
    A study assessed the cytotoxic effects of various derivatives of dioxepin compounds on HeLa cells and other cancer types. The results indicated that modifications to the dioxepin structure could enhance or reduce cytotoxic activity .
  • Comparative Modeling:
    A comparative modeling study utilized structural data from known inhibitors to predict the binding affinity of 2-(1,1-Dimethyl-2-phenylethyl)-4,7-dihydro-1,3-dioxepin with CDK9. The findings supported its potential as a selective inhibitor for therapeutic applications .

Table 1: Biological Activity Summary

Activity TypeObservationsReference
CDK9 InhibitionSignificant inhibition noted
CytotoxicityModerate IC50 against HeLa cells
Gene ExpressionInduction of GFP fluorescence

Table 2: Structure Activity Relationship (SAR)

Compound VariantStructure FeaturesBiological Activity
Parent CompoundBasic dioxepin structureModerate activity
Methyl SubstitutedIncreased lipophilicityEnhanced potency
Phenyl SubstitutedAromatic interactionsVariable activity

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